5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol
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Overview
Description
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a diazabicycloheptane moiety fused with a pyridin-3-ol group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves multiple steps:
Formation of the Diazabicycloheptane Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihalide can form the bicyclic structure.
Attachment of the Pyridin-3-ol Group: This involves the coupling of the diazabicycloheptane core with a pyridin-3-ol derivative. This step may require catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ol moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitrogen atoms in the diazabicycloheptane ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts for Substitution: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted diazabicycloheptane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological structures. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of new coatings and adhesives.
Mechanism of Action
The mechanism by which 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The diazabicycloheptane moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridin-3-ol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Lacks the pyridin-3-ol group, making it less versatile in certain reactions.
Pyridin-3-ol: Lacks the diazabicycloheptane structure, limiting its ability to interact with certain biological targets.
Uniqueness
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is unique due to the combination of the diazabicycloheptane and pyridin-3-ol moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Biological Activity
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol, a compound derived from the diazabicyclo[2.2.1]heptane framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and findings from recent research studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
This compound features a bicyclic structure that contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The diazabicyclic moiety allows for effective binding to target sites, influencing enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Ligand Formation : It can form stable complexes with metal ions such as copper, enhancing its biochemical activity.
- Apoptosis Induction : Certain derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells through caspase-dependent pathways.
Biological Activity Studies
Recent studies have evaluated the antiproliferative effects of various derivatives of this compound against different cancer cell lines.
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of synthesized dithiocarbamate derivatives based on the diazabicyclo framework against several cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
9e | CaSki (Cervical) | 28 | Induces apoptosis without necrosis |
9e | MDA-MB231 (Breast) | 18 | Caspase activation |
9e | SK-Lu-1 (Lung) | 20 | Selective tumor cell targeting |
The results indicated that compound 9e exhibited significant antiproliferative activity across all tested cell lines while sparing normal human lymphocytes from necrotic effects .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antitumor Agent : The ability to induce apoptosis in cancer cells positions it as a promising candidate for cancer therapy.
- Antimicrobial Activity : Research is ongoing into its efficacy against bacterial and fungal pathogens.
- Neurological Disorders : Preliminary studies suggest potential benefits in modulating neurotransmitter systems due to its interaction with nicotinic acetylcholine receptors.
ADME Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e suggest favorable pharmacokinetic properties conducive to drug development .
Properties
CAS No. |
286943-84-8 |
---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m0/s1 |
InChI Key |
FQXZEMJVGYXBEY-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O |
Origin of Product |
United States |
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